2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
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Overview
Description
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is a chemical compound with the molecular formula C15H9Cl3O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains chlorine atoms at specific positions on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol typically involves the chlorination of fluorene derivatives. One common method is the reaction of 2,7-dichlorofluorene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.
Reduction: Formation of 2,7-dichlorofluorene.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-malarial activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: A precursor in the synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone: An oxidation product of the compound.
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H11Cl3O |
---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol |
InChI |
InChI=1S/C15H11Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6,14,19H,3,7H2 |
InChI Key |
QKVVYLFCZWIPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(CCl)O)Cl |
Origin of Product |
United States |
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